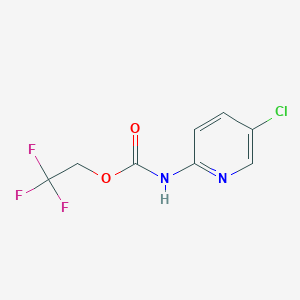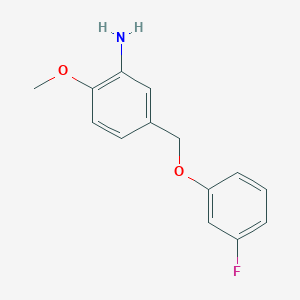
5-(3-Fluorophenoxymethyl)-2-methoxyaniline
Overview
Description
5-(3-Fluorophenoxymethyl)-2-methoxyaniline (FPMA) is an organic compound that belongs to the class of aromatic compounds. It is a monofluoro derivative of phenoxymethyl aniline and is commonly used as a precursor in the synthesis of drugs and other compounds. FPMA has been used in various scientific research applications, such as in the synthesis of drugs, in the study of enzyme inhibition, and in the study of biochemical and physiological effects of drugs.
Scientific Research Applications
Serotonin 1A Receptors in Alzheimer's Disease
A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research demonstrates the application of fluorophenoxymethyl methoxyaniline derivatives in developing imaging probes for neurological conditions (Kepe et al., 2006).
Drug Delivery Systems
Methoxy-modified kaolinite has been used as a novel carrier for anticancer drug 5-fluorouracil (5FU), showcasing the application of methoxyaniline derivatives in designing drug delivery systems for controlled release, which could be relevant for compounds like 5-(3-Fluorophenoxymethyl)-2-methoxyaniline (Tan et al., 2017).
Environmental Toxicity Assessment
The toxicity of various fluoroaniline compounds, including 2-fluoro-4-methylaniline, was assessed using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy, indicating the importance of such compounds in environmental toxicology (Bundy et al., 2002).
Synthesis of Pharmacological Fragments
Research on the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a compound structurally related to the query compound, highlights its role as a key fragment in various inhibitors, demonstrating the chemical synthesis applications of methoxyaniline derivatives in pharmacology (Murár et al., 2013).
Fluorescent Compounds for pH Sensing
A study on the synthesis and photophysical properties of 5-methoxy-2-(2-, 3- or 4-pyridyl)thiazoles, compounds with structural similarities to the query compound, revealed their potential as fluorescent pH sensors, indicating the relevance of methoxy derivatives in developing fluorescent markers (Zheng et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5-[(3-fluorophenoxy)methyl]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-17-14-6-5-10(7-13(14)16)9-18-12-4-2-3-11(15)8-12/h2-8H,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOECXWAJHCDUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COC2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenoxymethyl)-2-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)
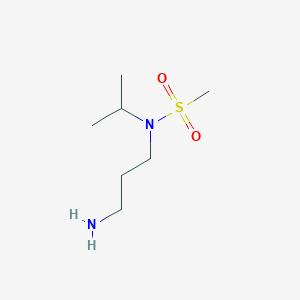
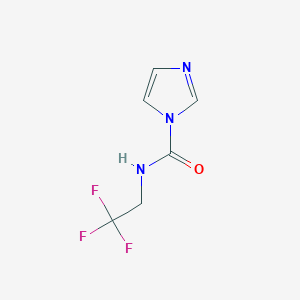
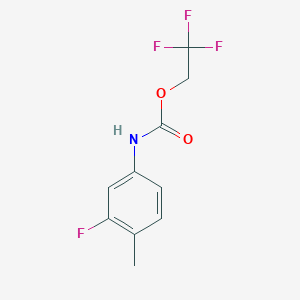

![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)
![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)
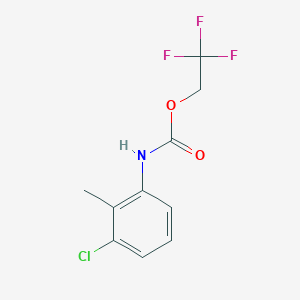
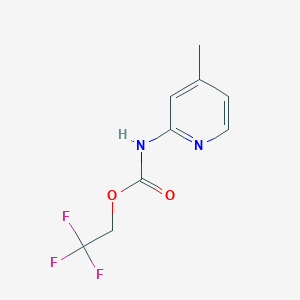
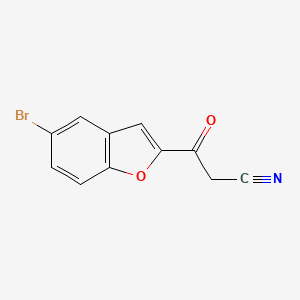

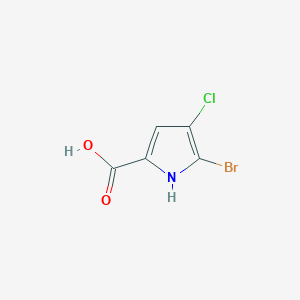
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)
